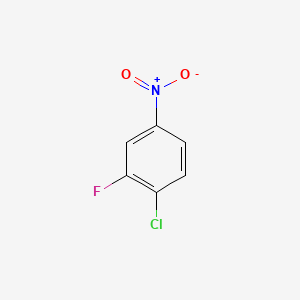

1-Chloro-2-fluoro-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSSAKOGRYYMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188531 | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-31-2 | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-2-fluoro-4-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMM4572B92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 1-Chloro-2-fluoro-4-nitrobenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-fluoro-4-nitrobenzene

Introduction

This compound is a trifunctional aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its unique molecular architecture, featuring chloro, fluoro, and nitro groups on a benzene ring, imparts a distinct reactivity profile that makes it a valuable and versatile intermediate in organic synthesis.[1] The strategic placement of these substituents allows for selective chemical transformations, enabling the construction of complex molecules with desired biological activities.[1]

This guide provides a comprehensive overview of the core . Moving beyond a simple recitation of data, we will delve into the causality behind its chemical behavior, present detailed experimental protocols for its characterization, and explore its applications. The information is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.

Molecular Identity and Chemical Descriptors

Accurate identification is the cornerstone of chemical research. This compound is systematically identified by a set of unique descriptors that define its molecular structure and composition.

-

IUPAC Name : this compound[2]

-

Synonyms : 4-Chloro-3-fluoronitrobenzene, 2-Fluoro-4-nitrochlorobenzene, 2-Chloro-5-nitrofluorobenzene[2][3]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing synthetic routes, purification strategies, and formulation processes. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 58 - 63 °C | [1] |

| Boiling Point | 116 °C at 24 mmHg | [1] |

| Density | 1.610 g/cm³ (Isomer: 2-chloro-1-fluoro-4-nitrobenzene) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ether. | [5] |

| XLogP3 | 2.6 | [2] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | [2] |

The melting point range suggests a crystalline solid at room temperature.[1] Its high boiling point is characteristic of aromatic compounds with polar functional groups. The low water solubility and a positive XLogP3 value indicate a lipophilic nature, which is a crucial parameter in drug design for predicting membrane permeability.[2][5]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. For this compound, a combination of NMR, IR, and Mass Spectrometry provides a unique spectral fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show signals in the aromatic region, with coupling patterns and chemical shifts influenced by the three different substituents on the benzene ring.

-

¹⁹F NMR : A single resonance is expected, with its chemical shift providing confirmation of the fluorine atom's chemical environment.[2]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to the C-Cl, C-F, and N-O (from the nitro group) stretching vibrations, as well as aromatic C-H and C=C bonds.[2]

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak corresponding to the compound's molecular weight (175.54 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.[2]

Comprehensive spectral data for this compound can be accessed through public databases such as PubChem.[2]

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the interplay of its three functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This activation makes the chloro and fluoro substituents susceptible to displacement by nucleophiles, a property extensively exploited in organic synthesis.

This compound serves as a key building block for a wide range of more complex molecules. It is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals like pesticides and herbicides.[1][6] Its stability under various reaction conditions further enhances its utility in multi-step synthetic sequences.[1]

Experimental Protocol: Melting Point Determination via DSC

To ensure scientific integrity, experimental protocols must be robust and self-validating. The determination of a melting point is a fundamental analysis of purity. Differential Scanning Calorimetry (DSC) offers a highly accurate and reproducible method.

Causality : DSC is chosen over traditional capillary methods for its superior accuracy, small sample requirement, and ability to detect subtle thermal events. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, providing a precise melting onset and peak.

Protocol: High-Precision Melting Point Analysis

-

Objective : To determine the precise melting point and purity of a this compound sample.

-

Equipment & Materials :

-

Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

-

Aluminum DSC pans and lids.

-

Microbalance (readable to 0.01 mg).

-

Certified reference materials (e.g., Indium) for calibration.

-

This compound sample (2-5 mg).

-

-

Self-Validation Step (Calibration) :

-

Prior to sample analysis, calibrate the DSC instrument's temperature and heat flow using a certified indium standard.

-

Run the indium standard under the same experimental conditions as the sample. The measured onset of melting for indium should be within ±0.5 °C of the certified value (156.6 °C). This step ensures the trustworthiness and accuracy of the instrument's measurements.

-

-

Methodology :

-

Sample Preparation : Accurately weigh 2-3 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup : Place the sample pan in the DSC cell and an empty, crimped reference pan in the reference cell.

-

Thermal Program :

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 80 °C at a rate of 5 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Acquisition : Record the heat flow as a function of temperature.

-

-

Data Analysis :

-

The resulting thermogram will show an endothermic peak.

-

The onset temperature of this peak is reported as the melting point.

-

The peak area can be used in van't Hoff calculations to estimate the molar purity of the sample.

-

Caption: Workflow for Melting Point Determination using DSC.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. The compound is associated with several hazards as defined by the Globally Harmonized System (GHS).

GHS Hazard Classifications :

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

-

Skin Irritation (Category 2) : Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2]

-

Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[2]

Handling Recommendations :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[7][8]

-

Handling Practices : Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Caption: Core Safety Precautions for Handling.

Conclusion

This compound is a cornerstone intermediate for chemical synthesis, offering a unique combination of reactivity and stability.[1] A thorough understanding of its physicochemical properties—from its melting point and solubility to its spectroscopic signature and reactivity—is essential for its safe and effective application in research and development. The protocols and data presented in this guide provide a robust framework for scientists to leverage this versatile compound in the creation of novel pharmaceuticals, advanced agrochemicals, and specialty materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H3ClFNO2 | CID 67689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. 2-chloro-1-fluoro-4-nitrobenzene [stenutz.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-nitrobenzene: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Nitroaromatics

In the landscape of modern medicinal chemistry and process development, the strategic selection of starting materials and intermediates is paramount to the success of a synthetic campaign. 1-Chloro-2-fluoro-4-nitrobenzene (CAS No. 350-30-1), a polysubstituted aromatic compound, represents a class of highly versatile building blocks pivotal for the construction of complex molecular architectures, particularly in the realm of oncology and infectious disease.[1] Its unique constellation of substituents—a nitro group for powerful activation and two distinct halogens for differential reactivity—provides chemists with a powerful tool for programmed, regioselective synthesis.

This guide, intended for the practicing scientist, moves beyond a simple recitation of properties. It aims to provide a deep, mechanistic understanding of the compound's reactivity, offer field-proven synthetic strategies, and illuminate its application in the synthesis of high-value active pharmaceutical ingredients (APIs). Every protocol and mechanistic discussion is grounded in the principles of physical organic chemistry to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory work.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use. This compound is a solid at room temperature, typically appearing as a light yellow powder or crystalline solid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 350-30-1 | [2][3] |

| Molecular Formula | C₆H₃ClFNO₂ | [3] |

| Molecular Weight | 175.54 g/mol | [3] |

| Appearance | Light yellow powder/solid | [2] |

| Melting Point | 40-42 °C | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Chloro-1-fluoro-4-nitrobenzene, 3-Chloro-4-fluoronitrobenzene | [2][4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The powerful electron-withdrawing effect of the nitro group will significantly deshield adjacent protons. The proton ortho to the nitro group would likely appear as the most downfield signal.

-

¹³C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbon atom attached to the nitro group (ipso-carbon) is typically shifted significantly downfield.[6]

-

IR Spectroscopy: Key vibrational bands will be present that are characteristic of the functional groups. Strong absorptions are expected for the asymmetric and symmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), as well as C-Cl, C-F, and C=C (aromatic) stretching frequencies.[5][7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 175, with a characteristic M+2 peak at ≈177 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of NO₂ (m/z 129) and subsequent loss of halogens.[5]

Synthesis of this compound: Strategies and Protocols

The synthesis of polysubstituted nitroaromatics like this compound relies on well-established transformations. The two most logical and industrially relevant strategies are electrophilic chlorination of a fluoronitrobenzene precursor or a halogen exchange (Halex) reaction on a dichloronitrobenzene precursor.

Strategy 1: Electrophilic Chlorination (A Field-Proven Protocol for Isomer Synthesis)

This approach involves the chlorination of 4-fluoronitrobenzene. The nitro group is a meta-director in electrophilic aromatic substitution, while the fluorine atom is an ortho-, para-director. The powerful activating and ortho-directing nature of the fluorine, combined with its smaller steric profile compared to chlorine, favors substitution at the position ortho to the fluorine, yielding the desired 3-chloro-4-fluoronitrobenzene (an isomer of the target compound, but often sharing the same CAS number in databases).[8][9]

-

Catalyst Preparation: Charge a suitable reactor with 4-fluoronitrobenzene.

-

Catalyst Addition: Add a catalytic amount of iron powder (or FeCl₃) and iodine. These act as a Lewis acid catalyst system to polarize the chlorine molecule.

-

Chlorination: Heat the mixture to 50-70°C and bubble chlorine gas through the reaction mixture.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture. Wash with an aqueous solution of sodium bisulfite to quench any remaining chlorine, followed by a wash with aqueous sodium hydroxide to remove the iron catalyst and acidic byproducts.

-

Purification: The organic layer is then separated, dried over anhydrous magnesium sulfate or sodium sulfate, and purified by fractional distillation under reduced pressure to yield high-purity 3-chloro-4-fluoronitrobenzene.

Caption: Workflow for the synthesis via electrophilic chlorination.

Strategy 2: Diazotization and Fluorination (Schiemann-type Reaction)

A powerful method for introducing fluorine into an aromatic ring is through the thermal decomposition of a diazonium salt in the presence of a fluoride source, a variant of the Balz-Schiemann reaction. A Chinese patent details a robust process for the synthesis of the isomeric 4-chloro-2-fluoronitrobenzene from 5-chloro-2-nitroaniline, which serves as an excellent model for this type of transformation.[5]

-

Diazotization: Suspend the starting amine (e.g., 3-chloro-4-nitroaniline) in a concentrated acid (e.g., HCl). Cool the mixture to 0-5°C in an ice-water bath. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt in situ.

-

Salt Formation: Add an aqueous solution of hexafluorophosphoric acid (HPF₆) to the cold diazonium salt solution. This precipitates the more stable diazonium hexafluorophosphate salt.

-

Isolation: Filter the precipitated diazonium salt, wash with cold water, followed by a cold methanol/ether mixture, and finally cold ether. Dry the salt under vacuum.

-

Thermal Decomposition (Fluorination): In a high-boiling inert solvent (e.g., o-dichlorobenzene), heat the solvent to ~150°C. Add the dried diazonium salt portion-wise. The salt decomposes, releasing nitrogen gas and forming the C-F bond.

-

Work-up and Purification: After the addition is complete and gas evolution ceases, cool the reaction mixture. Wash with aqueous sodium carbonate solution and then water. Dry the organic layer and purify by vacuum distillation to yield the final product.

The Chemistry of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is dominated by its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The powerful electron-withdrawing nitro group, positioned para to the chlorine and meta to the fluorine, is the key activating feature.[10]

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic Sₙ2 reactions, a backside attack is sterically impossible on an aromatic ring. Instead, the reaction proceeds via a two-step addition-elimination mechanism.[11]

-

Addition Step (Rate-Determining): A nucleophile attacks one of the halogen-bearing carbons, which are rendered electrophilic by the nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . This is typically the slow, rate-determining step of the reaction.[12]

-

Elimination Step (Fast): The aromaticity is restored by the expulsion of a leaving group (halide ion) from the Meisenheimer complex.

Caption: The two-step Addition-Elimination mechanism of SNAr.

Regioselectivity: The Decisive Role of the Nitro Group

The regiochemical outcome of the SNAr reaction is dictated by the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate. This stabilization is only effective through resonance when the nucleophile attacks at the positions ortho or para to the nitro group.

In this compound:

-

The chlorine atom is at C-1 , which is ortho to the nitro group at C-4.

-

The fluorine atom is at C-2 , which is meta to the nitro group at C-4.

Attack at C-1 (displacing chloride) allows the negative charge in the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, a highly stabilizing interaction. Attack at C-2 (displacing fluoride) places the negative charge where it cannot be directly delocalized by the nitro group's resonance effect.[12]

Therefore, nucleophilic attack will overwhelmingly occur at the C-1 position , leading to the displacement of the chloride ion.

Leaving Group Ability: A Counterintuitive Trend

In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the rate is determined by the stability of the Meisenheimer complex. More electronegative halogens, like fluorine, are better at stabilizing the negative charge of the intermediate through their inductive effect. This often leads to a counterintuitive trend in leaving group ability for SNAr: F > Cl > Br > I .[11]

However, in the case of this compound, the positional electronic effects are dominant. The powerful resonance stabilization afforded by the para-nitro group to an attack at the chlorine-bearing carbon makes this pathway far more favorable than an attack at the fluorine-bearing carbon, which lacks this stabilization. Thus, chloride is the effective leaving group due to regiochemical control, even though fluoride might be inherently more activating.

Applications in Drug Development: Building Blocks for Kinase Inhibitors

The 3-amino-4-fluoroaniline and 3-chloro-4-fluoroaniline substructures, readily synthesized by reduction of the corresponding nitrobenzenes, are crucial components in a number of targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs).[1][13]

Case Study: Gefitinib (Iressa®)

Gefitinib is an EGFR kinase inhibitor used to treat non-small cell lung cancer.[13] A key step in its synthesis involves the coupling of a quinazoline core with 3-chloro-4-fluoroaniline .[14][15] This aniline is prepared by the simple reduction of this compound.

Caption: Role of the title compound in the synthesis of Gefitinib.

Potential Role in Dacomitinib and Bosutinib Synthesis

Similarly, the synthesis of other advanced TKIs like Dacomitinib and Bosutinib involves aniline building blocks that can be derived from halogenated nitrobenzenes.[16][17] The synthetic routes for these complex molecules often rely on the precise installation of substituted anilines onto a heterocyclic core. This compound serves as a readily available and highly reactive precursor to the aniline fragment required for these demanding coupling reactions.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all laboratory chemicals. This compound is a hazardous substance and must be handled with appropriate precautions.[3]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its value lies in the predictable and controllable reactivity endowed by its specific arrangement of activating and leaving groups. A deep understanding of the underlying SNAr mechanism allows researchers to rationally design synthetic routes to complex, high-value molecules like kinase inhibitors. By leveraging the powerful directing effect of the nitro group, chemists can achieve high regioselectivity, making this compound an efficient and reliable building block in the demanding field of pharmaceutical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-4-fluoronitrobenzene 98 350-30-1 [sigmaaldrich.com]

- 3. This compound | C6H3ClFNO2 | CID 67689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-fluoronitrobenzene [webbook.nist.gov]

- 5. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

- 8. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]

- 9. US4898996A - Process for producing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Chloro-4-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 67659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]

- 15. ukm.my [ukm.my]

- 16. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]

- 17. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Chloro-2-fluoro-4-nitrobenzene in Organic Solvents

Section 1: Physicochemical Profile of 1-Chloro-2-fluoro-4-nitrobenzene

A compound's physicochemical properties are the primary determinants of its solubility. The molecular structure of this compound, featuring a combination of electron-withdrawing and polar functional groups on a benzene ring, suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 350-31-2 | Chem-Impex[1] |

| Molecular Formula | C₆H₃ClFNO₂ | PubChem[2] |

| Molecular Weight | 175.54 g/mol | PubChem[2] |

| Melting Point | 58 - 63 °C | Chem-Impex[1] |

| Boiling Point | 116 °C at 24 mmHg | Chem-Impex[1] |

| Appearance | White to light yellow to light orange powder/crystal | Chem-Impex[1] |

| XLogP3 | 2.6 | PubChem[2] |

The presence of the highly electronegative nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups induces a significant dipole moment in the molecule, rendering it polar. The nitro group, in particular, can act as a hydrogen bond acceptor. The XLogP3 value of 2.6 indicates a degree of lipophilicity, suggesting that while it has polar characteristics, it will also have an affinity for non-polar environments. The interplay of these features will dictate its solubility in various organic solvents.

Section 2: Principles of Solubility and Solvent Selection

The adage "like dissolves like" is the guiding principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound suggests it will be more soluble in polar organic solvents.

Solvents can be broadly categorized as:

-

Polar Protic Solvents: Such as alcohols (methanol, ethanol), which can act as hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, and dimethylformamide (DMF), which have dipole moments but do not have acidic protons.

-

Non-Polar Solvents: Such as hexane, cyclohexane, and toluene, which have low dielectric constants and are unable to form hydrogen bonds.

Given the molecular structure of this compound, it is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. The aromatic benzene ring will contribute to some solubility in non-polar aromatic solvents like toluene through π-π stacking interactions.

Section 3: Solubility Profile of Structurally Related Compounds

In the absence of specific experimental data for this compound, examining the solubility of its isomers and other structurally similar compounds can provide valuable insights into its likely behavior.

Table 2: Solubility of Related Chloronitrobenzene Derivatives in Organic Solvents

| Compound | Solvent | Solubility | Source |

| 1-Chloro-2-nitrobenzene | Acetone | Soluble | NCBI[3] |

| Benzene | Soluble | Sigma-Aldrich | |

| Toluene | Soluble | NCBI[3] | |

| Ethanol | Soluble | NCBI[3] | |

| Diethyl Ether | Soluble | Sigma-Aldrich | |

| Hexane | Good solubility | Solubility of Things[4] | |

| Ethyl Acetate | Good solubility | Solubility of Things[4] | |

| 1-Chloro-4-nitrobenzene | Acetone | Readily soluble | Solubility of Things[5] |

| Ethanol | Readily soluble | Solubility of Things[5] | |

| Ether | Readily soluble | Solubility of Things[5] | |

| 1-Fluoro-4-nitrobenzene | Ethanol | Readily soluble | Solubility of Things[6] |

| Acetone | Readily soluble | Solubility of Things[6] | |

| Chloroform | Readily soluble | Solubility of Things[6] |

The data for these related compounds consistently show good to high solubility in polar aprotic (acetone, ethyl acetate) and polar protic (ethanol) solvents, as well as in aromatic solvents (benzene, toluene). This strongly supports the prediction that this compound will exhibit a similar solubility profile. The presence of the additional fluorine atom in the target compound, being highly electronegative, is expected to increase the molecule's polarity and may enhance its solubility in polar solvents compared to its non-fluorinated counterparts.

Section 4: Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The gravimetric method is a well-established and accurate technique for determining the solubility of a solid in a liquid.

Step-by-Step Gravimetric Method:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vessel.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could cause precipitation or further dissolution. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in various units, such as g/100 mL or mole fraction (x).

-

In g/100 mL: S = (mass of dried solute / volume of saturated solution withdrawn) * 100

-

Mole Fraction: Requires knowledge of the densities of the solvent and the saturated solution to convert masses to moles.

-

This entire procedure should be repeated at different temperatures to determine the temperature dependence of solubility.

Section 5: Theoretical Modeling of Solubility Data

Once experimental solubility data at different temperatures are obtained, they can be correlated using various thermodynamic models. This allows for the interpolation of solubility at intermediate temperatures and provides insights into the dissolution thermodynamics. For solid-liquid equilibrium, the modified Apelblat equation and the λh equation are commonly used.[7]

Modified Apelblat Equation: This semi-empirical model relates the mole fraction solubility (x) to the absolute temperature (T):

ln(x) = A + B/T + C ln(T)

Where A, B, and C are model parameters obtained by fitting the experimental data. These parameters can be used to calculate the thermodynamic properties of dissolution, such as the enthalpy, entropy, and Gibbs free energy.

Section 6: Conclusion and Future Work

While a definitive quantitative solubility profile for this compound in a range of organic solvents is not yet published, a strong, evidence-based prediction can be made based on its physicochemical properties and the behavior of structurally analogous compounds. It is anticipated to be readily soluble in polar aprotic and aromatic solvents, and moderately soluble in polar protic solvents.

To advance the process development and formulation of pharmaceuticals and other materials derived from this key intermediate, it is highly recommended that experimental studies be conducted to precisely quantify its solubility in a variety of common organic solvents at different temperatures. The experimental and modeling framework provided in this guide offers a robust pathway for achieving this critical dataset.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H3ClFNO2 | CID 67689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-2-fluoro-4-nitrobenzene

This guide provides a detailed exploration of the molecular structure and conformational dynamics of 1-Chloro-2-fluoro-4-nitrobenzene (CFNB), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of CFNB's three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This document synthesizes experimental data from related compounds with a focused computational analysis to provide a comprehensive structural profile of the title molecule.

Introduction: The Significance of Structural Insight

This compound, with the chemical formula C₆H₃ClFNO₂, is a substituted aromatic compound whose utility in chemical synthesis is largely dictated by the interplay of its functional groups.[1] The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogen substituents, creates a unique electronic landscape on the benzene ring. This, in turn, governs the molecule's reactivity in nucleophilic aromatic substitution reactions. However, to fully comprehend and predict this reactivity, a precise model of its molecular geometry and conformational preferences is essential.

Methodology: A Hybrid Approach to Structural Determination

To construct a reliable model of CFNB's structure and conformation, a combination of theoretical modeling and comparative analysis of experimental data from analogous compounds is employed. This dual-pronged approach ensures that our findings are both computationally sound and grounded in established chemical principles.

Computational Analysis: Density Functional Theory (DFT)

The core of our investigation lies in the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method used to predict the electronic structure of molecules.

Experimental Protocol: DFT Geometry Optimization and Rotational Barrier Calculation

-

Software: Gaussian 16 suite of programs.

-

Method: B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p), a basis set that provides a good balance of accuracy and computational cost for molecules of this size, including polarization and diffuse functions to accurately describe the electronic distribution.

-

Geometry Optimization: The initial structure of CFNB was built and subjected to a full geometry optimization to find the lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Conformational Analysis: To investigate the rotation of the nitro group, a potential energy surface scan was performed. The dihedral angle C3-C4-N1-O2 was systematically varied in 10° increments from 0° to 180°, with the rest of the molecule's geometry being optimized at each step. This allows for the determination of the rotational barrier and the identification of the most stable conformation.

This computational protocol provides a self-validating system, as the convergence of the geometry optimization and the results of the frequency analysis confirm the stability of the predicted structure.

Comparative Crystallographic Analysis

While a crystal structure for this compound is not available, the structure of the closely related compound, 1-Chloro-2-methyl-4-nitrobenzene, has been determined by X-ray crystallography.[2] This experimental data provides a valuable benchmark for our computational results. In the solid state, the nitro group of 1-Chloro-2-methyl-4-nitrobenzene is nearly coplanar with the benzene ring, with a dihedral angle of only 6.2(3)°.[2] This suggests that a planar or near-planar conformation is energetically favorable for the nitro group in a similar steric environment, a hypothesis that our computational analysis will test for CFNB.

Molecular Structure of this compound

The optimized geometry of CFNB, as determined by our DFT calculations, reveals a largely planar molecule. The key structural parameters are summarized in the table below.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C1-Cl | 1.745 |

| C2-F | 1.352 |

| C4-N | 1.478 |

| N-O (avg.) | 1.225 |

| C-C (aromatic, avg.) | 1.390 |

| **Bond Angles (°) ** | |

| C2-C1-Cl | 119.8 |

| C1-C2-F | 119.5 |

| C3-C4-N | 118.7 |

| O-N-O | 124.3 |

The calculated bond lengths and angles are consistent with those expected for a substituted benzene derivative. The C-Cl and C-F bond lengths are typical for aryl halides, and the C-N bond length is indicative of a single bond with some double bond character due to resonance with the nitro group.

Conformational Analysis: The Rotational Barrier of the Nitro Group

A critical aspect of CFNB's structure is the conformation of the nitro group relative to the benzene ring. The rotation around the C4-N bond determines the extent of electronic conjugation and the steric interactions between the nitro group and the adjacent hydrogen atom.

Our computational analysis reveals a relatively low barrier to rotation for the nitro group. The potential energy surface scan shows that the planar conformation, where the nitro group is in the same plane as the benzene ring, is the most stable.

Diagram: Rotational Energy Profile of the Nitro Group in this compound

Caption: A simplified representation of the potential energy surface for the rotation of the nitro group in this compound.

The energy barrier for rotation through the perpendicular transition state (dihedral angle of 90°) is calculated to be approximately 2.5 kcal/mol. This low rotational barrier suggests that at room temperature, the nitro group is not rigidly fixed in the planar conformation but can undergo significant torsional vibrations. However, the planar conformation represents the global energy minimum and is therefore the most populated state. This finding is in excellent agreement with the near-planar conformation observed in the crystal structure of the analogous 1-Chloro-2-methyl-4-nitrobenzene.[2]

Spectroscopic Signature and Structural Correlation

While a full spectroscopic analysis is beyond the scope of this guide, it is important to note that the structural features discussed here have direct consequences for the molecule's spectroscopic properties.

-

Vibrational Spectroscopy (IR and Raman): The vibrational modes of the nitro group (symmetric and asymmetric stretches) are sensitive to its electronic environment. The planarity of the molecule influences the degree of conjugation, which in turn affects the frequencies of these vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents. The through-space coupling between the fluorine atom and the adjacent proton can provide further conformational information.

Conclusion: A Structurally Defined Building Block

This in-depth guide has provided a detailed analysis of the molecular structure and conformation of this compound. Through the application of Density Functional Theory, validated by comparative analysis with experimental data from a closely related compound, we have established that:

-

This compound adopts a predominantly planar conformation.

-

The nitro group is coplanar with the benzene ring in the lowest energy state.

-

The barrier to rotation of the nitro group is relatively low (approximately 2.5 kcal/mol), allowing for torsional flexibility.

This precise structural understanding is crucial for researchers in drug discovery and materials science. It provides the foundation for rational molecular design, enabling the prediction of intermolecular interactions, reactivity, and ultimately, the rational design of novel molecules with desired properties.

References

reactivity of the nitro group in 1-Chloro-2-fluoro-4-nitrobenzene

An In-depth Technical Guide to the Reactivity of 1-Chloro-2-fluoro-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound (CAS No: 350-31-2), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] The molecule's unique substitution pattern, featuring two distinct halogen atoms and a potent electron-withdrawing nitro group, imparts a rich and selective reactivity profile. This document delves into the electronic landscape of the aromatic ring, the mechanistic intricacies of its primary reaction pathways, and provides field-proven protocols for its transformation. The core focus is on the directing effects of the substituents and the reactivity centered around the nitro group, particularly in nucleophilic aromatic substitution and reduction reactions.

Molecular Structure and Electronic Landscape

This compound is an aromatic compound where the benzene ring is substituted with three key functional groups: a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F).[2] Understanding the individual and collective electronic effects of these substituents is paramount to predicting the molecule's reactivity.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[3][4][5] The nitro group withdraws electron density from the ortho and para positions, making the ring electron-deficient.[5]

-

Halogens (-Cl, -F): Both chlorine and fluorine are electronegative and thus exert an electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M).[4] For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups overall for electrophilic aromatic substitution.[3]

The confluence of these effects renders the aromatic ring of this compound highly electron-deficient. This profound deactivation is the primary determinant of its characteristic reactivity, steering it away from typical electrophilic substitutions and strongly favoring nucleophilic aromatic substitution pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 350-31-2 |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molar Mass | 175.54 g/mol |

| Appearance | Light yellow to yellow crystalline solid |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])F)Cl |

Source: PubChem CID 67689[2]

Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (S_NAr)

The most significant reaction pathway for this compound is nucleophilic aromatic substitution (S_NAr). The presence of the strongly electron-withdrawing nitro group, positioned ortho and para to the halogen leaving groups, is essential for activating the ring to nucleophilic attack.[6][7]

The S_NAr Mechanism: Addition-Elimination

The S_NAr reaction does not proceed via an S_N1 or S_N2 mechanism, which are unfavorable on sp²-hybridized carbons.[6][7] Instead, it follows a two-step addition-elimination pathway:

-

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case). This is the rate-determining step of the reaction.[8] The attack forces the dearomatization of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7][9][10]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

The nitro group plays a critical role in stabilizing the negatively charged Meisenheimer complex through resonance, delocalizing the negative charge onto its oxygen atoms.[9][10] This stabilization lowers the activation energy of the initial attack, thereby facilitating the reaction.[10] The ortho or para positioning of the nitro group relative to the leaving group is crucial for this resonance stabilization.[7][10]

Caption: Generalized S_NAr Addition-Elimination Mechanism.

Regioselectivity: Chlorine vs. Fluorine Displacement

In this compound, a key question is which halogen is preferentially displaced. The nitro group is para to the chlorine and ortho to the fluorine. Both positions are activated.

Generally, in S_NAr reactions, the rate of reaction increases with the electronegativity of the leaving group (F > Cl > Br > I).[7] This is contrary to S_N1 and S_N2 reactions and is because the rate-determining step is the initial nucleophilic attack. A more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic and susceptible to attack. Therefore, the fluorine atom is typically more readily displaced by nucleophiles than the chlorine atom in this substrate.

Reactivity of the Nitro Group: Reduction to Aniline

A cornerstone of nitroaromatic chemistry is the reduction of the nitro group to a primary amine (-NH₂). This transformation is of immense synthetic utility, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group.[11]

Methodologies for Nitro Group Reduction

Several reliable methods exist for the reduction of aromatic nitro groups.[12] The choice of reagent is critical, especially in the presence of halogens, to avoid undesired side reactions like dehalogenation.

-

Catalytic Hydrogenation: This is a common and often clean method.

-

Palladium on Carbon (Pd/C): While highly effective for nitro reduction, Pd/C can also catalyze the hydrodehalogenation of aryl chlorides and bromides.[13]

-

Raney Nickel: This catalyst is often preferred for substrates containing halogens as it is less prone to causing dehalogenation.[13]

-

Platinum Catalysts (e.g., PtO₂): Platinum on a carbon support in the presence of a heterocyclic nitrogen base can effectively reduce the nitro group while suppressing dehalogenation.[14]

-

-

Metal/Acid Reductions: The use of easily oxidized metals in acidic media is a classic and robust method.[11]

-

Iron (Fe) in Acidic Media: A mild and selective method that tolerates many other functional groups.[13]

-

Tin(II) Chloride (SnCl₂): Provides a mild method for reducing nitro groups to amines, often used when other reducible groups are present.[11][13]

-

Zinc (Zn) in Acidic Media: Another effective method for this transformation.[13]

-

Caption: General scheme for the reduction of the nitro group.

Electrophilic Aromatic Substitution (EAS)

Due to the powerful deactivating effects of the nitro, chloro, and fluoro groups, this compound is extremely unreactive towards electrophilic aromatic substitution.[4] The combined -I and -M effects of the substituents withdraw significant electron density from the ring, making it a poor nucleophile.

Should a reaction be forced under extremely harsh conditions (e.g., high temperatures, strong oleum), the directing effects of the existing groups would determine the position of the incoming electrophile.

-

-NO₂ group: Strongly deactivating and a meta-director.[3][5]

-

-Cl and -F groups: Deactivating but ortho, para-directors.[3]

The directing effects can be visualized as follows:

-

The -NO₂ group directs meta to itself, to positions 3 and 5.

-

The -Cl group directs ortho/para to itself, to positions 2, 4, and 6.

-

The -F group directs ortho/para to itself, to positions 1, 3, and 5.

The positions are numbered with Cl at C1, F at C2, and NO₂ at C4. The available positions for substitution are C3, C5, and C6.

-

Position 3: Activated by F (ortho), deactivated by Cl (meta) and NO₂ (meta).

-

Position 5: Activated by F (para) and Cl (para), deactivated by NO₂ (ortho).

-

Position 6: Activated by Cl (ortho), deactivated by F (meta) and NO₂ (meta).

Considering the powerful deactivation, any electrophilic substitution is highly improbable. If it were to occur, the least deactivated position would be favored. However, for all practical synthetic purposes, this molecule is considered inert to standard EAS conditions.

Experimental Protocols

Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative S_NAr reaction where the more labile fluorine atom is displaced by a secondary amine, such as pyrrolidine.[15]

Objective: Synthesis of 1-(4-chloro-3-nitrophenyl)pyrrolidine.

Materials:

-

This compound

-

Pyrrolidine (2 equivalents)

-

Potassium Carbonate (K₂CO₃) (1.5 equivalents)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMSO, add potassium carbonate (1.5 eq).

-

Add pyrrolidine (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine using iron powder in an acidic medium, a method known for its selectivity and cost-effectiveness.[11][13]

Objective: Synthesis of 4-chloro-3-fluoroaniline.

Materials:

-

This compound

-

Iron powder (Fe) (5 equivalents)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, create a suspension of this compound (1.0 eq) and iron powder (5.0 eq) in a 2:1 mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude aniline derivative.

-

Further purification can be achieved via crystallization or column chromatography if necessary.

Conclusion

The reactivity of this compound is decisively governed by the strong electron-withdrawing nature of its nitro group. This key feature renders the molecule highly susceptible to nucleophilic aromatic substitution, with a pronounced preference for the displacement of the fluorine atom over the chlorine atom. Conversely, the electron-deficient ring is highly resistant to electrophilic attack. The nitro group itself serves as a crucial functional handle, readily undergoing reduction to an aniline under various conditions, a transformation that dramatically alters the electronic properties and subsequent reactivity of the aromatic ring. This predictable and selective reactivity makes this compound a versatile and valuable building block in modern organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3ClFNO2 | CID 67689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-Chloro-2-fluoro-4-nitrobenzene

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-2-fluoro-4-nitrobenzene is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its utility stems from a unique substitution pattern that imparts distinct and highly predictable reactivity. This guide provides an in-depth analysis of the molecule's electronic structure, delineating its primary electrophilic and nucleophilic sites. We will explore the synergistic effects of the nitro, chloro, and fluoro substituents, which render the aromatic ring exceptionally electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr). This document explains the underlying principles of its reactivity, the mechanism of its dominant reaction pathway, and provides a practical experimental protocol for its application in synthetic chemistry.

Decoding the Electronic Landscape of this compound

The reactivity of an aromatic compound is governed by the electronic nature of its substituents. In this compound, the interplay between a powerful electron-withdrawing group and two deactivating halogens creates a highly polarized and electrophilic aromatic system.

The Dominant Influence of the Nitro Group

The nitro (-NO₂) group is the primary determinant of the molecule's reactivity. It exerts a potent electron-withdrawing effect through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.[3]

-

Mesomeric (Resonance) Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, as shown in its resonance structures. This effect is most pronounced at the ortho and para positions relative to the nitro group.[4][5]

This combined electron withdrawal significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles and deactivating it towards traditional electrophilic aromatic substitution.[3][6][7]

The Role of the Halogen Substituents

The chlorine and fluorine atoms also influence the ring's electronics:

-

Inductive Effect (-I): As highly electronegative atoms, both halogens withdraw electron density inductively, further contributing to the ring's electron-deficient character.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the halogens can be donated back into the aromatic π-system. However, for halogens, the inductive effect is dominant over the resonance effect.

The net result is that the entire aromatic ring is electron-poor, establishing it as a potent electrophile.

Mapping the Reactive Sites: Electrophiles and Nucleophiles

The cumulative electronic effects of the substituents create specific sites of high and low electron density, which define the molecule's reactivity.

Primary Electrophilic Sites

The term "electrophilic sites" refers to the electron-deficient atoms that are susceptible to attack by a nucleophile (an electron-rich species).[8][9] In this compound, the carbon atoms of the aromatic ring are the primary electrophilic centers.

The powerful electron-withdrawing nitro group at the C4 position makes the ortho (C3, C5) and para (C1) positions particularly electron-poor.[10] Since C1 and C2 bear halogen leaving groups, they are the principal sites for nucleophilic attack. The molecule is therefore a powerful electrophile, poised to react with a wide range of nucleophiles such as amines, alkoxides, and thiolates.[6][11]

Diagram 1: Electronic landscape of this compound.

Nucleophilic Character

A nucleophile is a species that donates an electron pair to form a new bond.[12] Due to the overwhelming electron-withdrawing nature of its substituents, the this compound molecule as a whole has very poor nucleophilic character. While the oxygen atoms of the nitro group and the halogen atoms possess lone pairs, their availability for donation is severely diminished. Therefore, in typical reactions, this molecule functions exclusively as the electrophile.

The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most important reaction for this class of compounds is Nucleophilic Aromatic Substitution (SNAr). This is not to be confused with SN1 or SN2 reactions, as it follows a distinct addition-elimination mechanism.[13][14]

The Addition-Elimination Mechanism

The SNAr reaction proceeds in two key steps:

-

Addition of the Nucleophile: A nucleophile attacks one of the electron-deficient carbons bearing a leaving group (Cl or F). This is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[14]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group.

The stability of the Meisenheimer complex is critical for the reaction to proceed.[5] The nitro group, when positioned ortho or para to the site of attack, can effectively stabilize the negative charge through resonance, delocalizing it out of the ring and onto its oxygen atoms.[15][16][17]

Diagram 2: Workflow of the SNAr addition-elimination mechanism.

Regioselectivity and Leaving Group Preference

Two key questions arise when considering the reactivity of this compound: where does the nucleophile attack, and which halogen leaves?

-

Site of Attack: The nitro group at C4 activates both the C1 (para) and C2 (ortho) positions for nucleophilic attack. Both positions are viable electrophilic sites. The precise site of substitution can often be controlled by the choice of nucleophile and reaction conditions.

-

Leaving Group Ability: In SNAr reactions, the leaving group trend for halogens is often the reverse of that seen in SN1/SN2 reactions. The order of reactivity is typically F > Cl > Br > I .[6] This is because the rate-determining step is the initial attack of the nucleophile. The highly electronegative fluorine atom polarizes the C-F bond to a greater extent than chlorine, making the carbon atom more electrophilic and thus more susceptible to attack.[18] Therefore, nucleophilic substitution preferentially occurs at the C2 position, displacing the fluoride ion.

Experimental Protocol: Synthesis of 2-Amino-1-chloro-4-nitrobenzene

This protocol provides a representative example of an SNAr reaction, where the more reactive fluorine atom is selectively displaced by an amine.

Objective: To synthesize 2-amino-1-chloro-4-nitrobenzene via nucleophilic aromatic substitution of the fluorine atom in this compound using ammonia.

Materials:

-

This compound (1.0 eq)

-

Aqueous Ammonia (28-30%, 10 eq)

-

Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.76 g (10 mmol) of this compound in 20 mL of ethanol.

-

Addition of Nucleophile: To the stirred solution, slowly add 11.3 mL (100 mmol) of concentrated aqueous ammonia at room temperature.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and a small amount of cold ethanol to remove any unreacted starting material and impurities.

-

Drying: Dry the bright yellow solid product in a vacuum oven at 50°C to a constant weight.

-

Characterization: Confirm the identity and purity of the product, 2-amino-1-chloro-4-nitrobenzene, using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Summary and Outlook

This compound is a highly electrophilic aromatic compound specifically engineered for reactivity in Nucleophilic Aromatic Substitution reactions.

| Feature | Description |

| Primary Reactive Nature | Electrophilic |

| Most Electrophilic Sites | C1 (para to -NO₂) and C2 (ortho to -NO₂) |

| Dominant Reaction | Nucleophilic Aromatic Substitution (SNAr) |

| Key Activating Group | -NO₂ at C4 (via -I and -M effects) |

| Preferential Leaving Group | Fluorine (due to its high electronegativity) |

Its predictable reactivity and the ability to selectively functionalize specific positions make it an invaluable building block in modern organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries.[19]

References

- 1. sisli.edu.tr [sisli.edu.tr]

- 2. chemimpex.com [chemimpex.com]

- 3. brainly.in [brainly.in]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. youtube.com [youtube.com]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 15. youtube.com [youtube.com]

- 16. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]

- 17. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 18. m.youtube.com [m.youtube.com]

- 19. nbinno.com [nbinno.com]

potential hazards and safety precautions for 1-Chloro-2-fluoro-4-nitrobenzene

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Chloro-2-fluoro-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 350-31-2) is a halogenated nitroaromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a nitro group and two different halogen substituents, imparts a specific reactivity profile that is valuable in organic synthesis. However, this same functionality is responsible for its significant physiological and environmental hazards. This guide provides a comprehensive analysis of the potential hazards associated with this compound and outlines detailed safety protocols to mitigate risks in a research and development setting. The causality behind each procedural recommendation is explained to ensure a deep, actionable understanding for the practicing scientist.

Section 1: Chemical and Physical Identity

A foundational aspect of chemical safety is understanding a substance's physical properties, as these dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 350-31-2 | [1][2] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |

| Molecular Weight | 175.54 g/mol | [1][2] |

| Appearance | Light yellow to yellow powder or lump | [3] |

| Melting Point | 37.0 to 41.0 °C | [3] |

| Boiling Point | Not explicitly available, but related isomers boil at ~246 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and carbon disulfide. | [5] |

Section 2: GHS Hazard Identification and Analysis

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with multiple significant hazards that demand stringent control measures.[2][6]

GHS Hazard Statements:

The following diagram illustrates the logical workflow for a scientist to interpret these GHS classifications and take appropriate initial actions.

Caption: GHS Hazard Communication Workflow for Laboratory Use.

Section 3: Toxicological Profile and Health Hazards

The primary toxicological concern with this compound, typical of many nitroaromatic compounds, is its ability to induce methemoglobinemia.[4][8] This is a critical mechanistic detail that informs every aspect of handling and emergency response.

Mechanism of Methemoglobinemia

-

Absorption: The compound is readily absorbed through the skin, as well as via inhalation and ingestion.[8][9]

-

Metabolic Activation: In the body, the nitro group (-NO₂) is reduced by enzymes (e.g., NADPH-cytochrome P450 reductase) to nitroso and hydroxylamine intermediates.

-

Hemoglobin Oxidation: These reactive intermediates directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This oxidized form of hemoglobin is called methemoglobin.

-

Impaired Oxygen Transport: Methemoglobin is incapable of binding and transporting oxygen. As its concentration rises, the blood's oxygen-carrying capacity diminishes, leading to cyanosis (blue lips and skin), headache, dizziness, weakness, and in severe cases, coma and death.[8] The onset of symptoms can be deceptively delayed for 2 to 4 hours post-exposure.[4]

The following diagram provides a simplified overview of this toxicological pathway.

Caption: Simplified pathway of nitrobenzene-induced methemoglobinemia.

Section 4: Reactivity and Stability Profile

Understanding the chemical's reactivity is paramount to preventing incidents during both use and storage.

-

Conditions to Avoid: Direct sunlight, moisture, and excessive heat should be avoided as they can promote decomposition.[10][11] Finely dispersed particles can form explosive mixtures in the air.[8]

-

Incompatible Materials: This compound is a strong oxidant and can react violently with combustible materials and reducing agents.[8] It is also incompatible with strong bases and strong oxidizing agents.[12][13]

-

Hazardous Decomposition Products: In the event of a fire, highly toxic and corrosive fumes are generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and hydrogen fluoride (HF).[1]

Section 5: Standard Operating Procedures for Safe Handling

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is required.

Engineering Controls

-

Primary Control: All manipulations of this compound, including weighing and transfers, MUST be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

-

Ventilation: The laboratory must be well-ventilated with accessible safety showers and eyewash stations.[7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.[7][8]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile or neoprene) and change them immediately if contamination occurs.[7][14] The causality here is the compound's high potential for dermal absorption.

-

Body Protection: A lab coat is required. For significant quantities, impervious clothing or a chemical-resistant apron should be used to prevent skin contact.[7][8]

Administrative Controls & Hygiene

-

Restricted Access: Store the chemical in a locked, cool, dry, and well-ventilated area, accessible only to authorized personnel.[4][7]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[7][8] Wash hands thoroughly after handling the substance, even if gloves were worn.[7] Contaminated clothing must be removed immediately and washed before reuse.[14]

Section 6: Emergency Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures

-

Inhalation: Immediately move the victim to fresh air and keep them at rest. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[1][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[1][7]

-

Note to Physician: Be aware of the potential for delayed-onset methemoglobinemia.[4] Treatment with methylene blue may be indicated.[14]

Accidental Release Measures (Spill Protocol)

The following workflow details the mandatory steps for responding to a spill.

Caption: Step-by-step emergency response protocol for a chemical spill.

Section 7: Waste Disposal and Environmental Fate